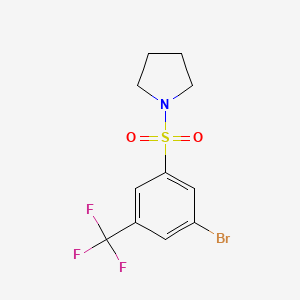

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

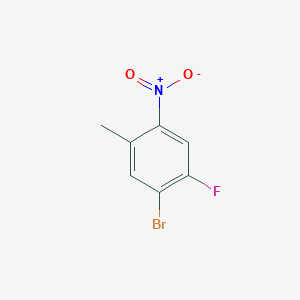

The compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a sulfonated pyrrolidine derivative, which is a class of compounds known for their potential in pharmaceutical applications due to their structural diversity and biological activities. The presence of a bromo and trifluoromethyl group on the phenyl ring indicates that this compound could be of interest in the development of novel drugs or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related sulfonated pyrrolidine derivatives can be achieved through various methods. For instance, sulfonated tetrahydropyridine derivatives, which are structurally similar to the compound , can be synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the need for catalysts or additives . Additionally, the synthesis of l-(3,3,3-Trifluoro-1-propenylsulfonyl)pyrrolidine, a compound with a trifluoromethyl group, was achieved from N-mesylpyrrolidine and ethyl trifluoroacetate, followed by Michael addition with selected nucleophiles . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods, which provide detailed information about the crystal structure and absolute configuration . For example, the crystal and molecular structure of a bromohydrin compound was elucidated, revealing a helical chain of hydrogen bonds . Similarly, the enantiomers of a bromo-chloro pyridinesulfonamide were analyzed, and their absolute configurations were confirmed by electronic circular dichroism, optical rotation, and quantum chemical calculations . These techniques could be applied to determine the molecular structure of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine.

Chemical Reactions Analysis

The chemical reactivity of sulfonated pyrrolidine derivatives can be quite diverse. For instance, phenyl α-bromovinyl sulfone, a related compound, reacts with glycine ester Schiff bases to yield polysubstituted pyrrolidine cycloadducts . In the context of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, similar reactivity could be expected, such as participation in cycloaddition reactions or serving as a Michael acceptor in addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated pyrrolidine derivatives are influenced by their functional groups. The presence of a bromine atom and a trifluoromethyl group in the compound of interest suggests that it would have unique electronic and steric characteristics, which could affect its boiling point, solubility, and stability. The trifluoromethyl group, in particular, is known to impart unique biological activities to compounds . The exact properties would need to be determined experimentally, but insights can be drawn from related compounds synthesized under similar conditions .

Mechanism of Action

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to interact with various biological pathways, influencing a wide range of physiological processes .

properties

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO2S/c12-9-5-8(11(13,14)15)6-10(7-9)19(17,18)16-3-1-2-4-16/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNMANCWRRNDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650523 |

Source

|

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine | |

CAS RN |

951884-59-6 |

Source

|

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)